molecular formula C8H15N B169700 (S)-(+)-Octahydroindolizine CAS No. 18881-13-5

(S)-(+)-Octahydroindolizine

Cat. No. B169700
CAS RN: 18881-13-5
M. Wt: 125.21 g/mol
InChI Key: HAJKHJOABGFIGP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties include reactivity, acidity or basicity, and redox potential .

Scientific Research Applications

  • Biological Activity in Agriculture and Medicine : Polyhydroxy derivatives of octahydroindolizine have been found in plants and microorganisms. They are potent inhibitors of glycosidase enzymes and have potential applications in agricultural and medical research (Fellows, 1986).

  • Conformational Analysis : The conformations of octahydroindolizine compounds, including their isomers, have been studied using spectroscopy. This research aids in understanding their structural behavior (Sonnet, Netzel, & Mendoza, 1979).

  • Anti-inflammatory Properties : Octahydroindolizine alkaloids from Dendrobium crepidatum have shown significant anti-inflammatory effects and potential for treating acute lung injuries (Hu et al., 2020).

  • Enantioselective Synthesis : Enantioselective synthesis of octahydroindolizine core structures has been achieved, which is important for pharmaceutical applications (Wang, Kumano, Kano, & Maruoka, 2009).

  • Synthetic Methodologies : Research has explored synthetic routes to create octahydroindolizine derivatives, contributing to the field of organic chemistry (Sprake & Watson, 1976).

  • Drug Discovery Applications : Octahydroindolo[2,3-a]quinolizine, a related compound, has been synthesized with potential applications in drug discovery, particularly for cancer therapy (Srinivasulu et al., 2018).

  • Pharmaceutical Industry Use : A homo-chiral synthesis of octahydroindolizine alcohol, which is used in the pharmaceutical industry, demonstrates its utility in drug development (Zhang et al., 2017).

  • Crystal Structure Analysis : The crystal structure of octahydroindolizine compounds has been analyzed, contributing to the understanding of their molecular interactions (Suresh et al., 2012).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, environmental impact, and precautions to be taken while handling .

Future Directions

This involves predicting the potential applications of the compound based on its properties and current research trends .

properties

IUPAC Name

(8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJKHJOABGFIGP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-Octahydroindolizine

CAS RN

18881-13-5
Record name Octahydroindolizine, (S)-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018881135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INDOLIZIDINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/734E7Q05NH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 67.2 g (96 ml) of γ-aluminum oxide in the form of 1.5 mm extrudates, there were pumped upwardly, per hour, 11.0 g of 2-(2-cyanoethyl)-cyclopentanone (purity 77.0%, 0.062 mole) and 535 ml of liquid ammonia (321 g, 18.9 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 60 standard liters (2.7 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. The product obtained after an on-stream period of 45.4 hours was worked up by fractional distillation. There were obtained 91.2 g of 1-azabicyclo[4.3.0]nonane (b.p.=80° C./ 50 mm Hg) and 224.4 g of 2-(3-aminopropyl)-cyclopentylamine (b.p.=122° C./28 mm Hg)l. The yield of 2-(3-aminopropyl)-cyclopentylamine was 56.3% of theory.
[Compound]
Name
γ-aluminum oxide
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
535 mL
Type
reactant
Reaction Step Three
Quantity
321 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-Octahydroindolizine
Reactant of Route 2
(S)-(+)-Octahydroindolizine
Reactant of Route 3
(S)-(+)-Octahydroindolizine
Reactant of Route 4
(S)-(+)-Octahydroindolizine
Reactant of Route 5
(S)-(+)-Octahydroindolizine
Reactant of Route 6
(S)-(+)-Octahydroindolizine

Citations

For This Compound
7
Citations
NB Kondekar, P Kumar - Synthesis, 2010 - thieme-connect.com
A short and efficient synthesis of the indolizidine alkaloid (S)-coinicine has been achieved using organocatalytic sequential α-aminoxylation and Horner-Wadsworth-Emmons olefination …
Number of citations: 14 www.thieme-connect.com
P Singh, G Panda - RSC Advances, 2014 - pubs.rsc.org
The intramolecular aminopalladation reaction of L-serine derived β-hydroxy-γ-alkenylamines undergoes 5-endo-trig cyclization to furnish pyrrolidine rings in high yields. The …
Number of citations: 14 pubs.rsc.org
KN Hahn - 2012 - ir.vanderbilt.edu
The azabicyclic ring system is a common structural subunit present in numerous alkaloid natural products and serves as an important scaffold in biologically active and pharmaceutically …
Number of citations: 4 ir.vanderbilt.edu
N Wang, LH Zhang, XS Ye - Organic & Biomolecular Chemistry, 2010 - pubs.rsc.org
A facile, versatile and stereoselective synthesis of bicyclic polyhydroxylated alkaloids as castanospermine analogues is described. The synthetic route started from methyl pyranosides. …
Number of citations: 29 pubs.rsc.org
M Malik, S Jarosz - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
The synthesis of polyhydroxylated 2-allylpyrrolidines from sugar-derived bromonitriles in a cascade addition of allylmagnesium bromide/SN2 cyclization/reduction with Zn(BH4)2 is …
Number of citations: 11 pubs.rsc.org
TJ Senter - 2015 - search.proquest.com
Azabicyclic ring skeletons are common structural subunits found in numerous alkaloid natural products. These motifs frequently comprise the core of biologically active and …
Number of citations: 3 search.proquest.com
AA Ansari, YD Vankar - RSC Advances, 2014 - pubs.rsc.org
Synthesis of pyrrolidine iminosugars has been described from D-glycals via dihydroxylation, oxidative cleavage and double nucleophilic displacement as the key steps. The pyrrolidines …
Number of citations: 25 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.